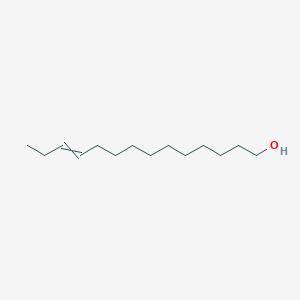

Tetradec-11-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

tetradec-11-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3 |

InChI Key |

YGHAIPJLMYTNAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-tetradec-11-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-tetradec-11-en-1-ol is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, primarily known for its role as a sex pheromone in various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of the insect olfactory signaling pathway involved in its detection. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel pest control strategies.

Chemical and Physical Properties

(Z)-tetradec-11-en-1-ol, a colorless to pale yellow liquid, possesses a unique set of physicochemical properties that are integral to its biological function as a volatile signaling molecule. A summary of these properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 34010-15-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₈O | [2] |

| Molecular Weight | 212.37 g/mol | [1][2] |

| Purity | 90-97% (typical) | [1][3] |

| InChI Key | YGHAIPJLMYTNAI-ARJAWSKDSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 280.71 °C (estimated at 760 mm Hg) | [4] |

| Vapor Pressure | 0.000060 mmHg at 25.00 °C (estimated) | [4] |

| Flash Point | 250.00 °F (121.30 °C) (estimated) | [4] |

| logP (o/w) | 5.670 (estimated) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water (2.282 mg/L at 25 °C, estimated) | [4] |

Synthesis and Biological Evaluation: Experimental Protocols

The synthesis and biological evaluation of (Z)-tetradec-11-en-1-ol are critical for confirming its structure and understanding its function. The following sections provide detailed methodologies for key experiments.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including the (Z)-isomer of tetradec-11-en-1-ol.[5][6][7] A general protocol is outlined below.

Objective: To synthesize (Z)-tetradec-11-en-1-ol from an appropriate aldehyde and a phosphonium ylide.

Materials:

-

11-Bromoundecanol

-

Triphenylphosphine (PPh₃)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Propionaldehyde

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Phosphonium Salt: 11-Bromoundecanol is reacted with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium bromide salt via an SN2 reaction.[8]

-

Generation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphonium ylide (Wittig reagent).[8]

-

Wittig Reaction: The aldehyde (propionaldehyde) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. For non-stabilized ylides, this reaction typically yields the (Z)-alkene with high selectivity.[6]

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-tetradec-11-en-1-ol.[5]

Diagram of the Wittig Reaction Workflow:

Caption: Workflow for the synthesis of (Z)-tetradec-11-en-1-ol via the Wittig reaction.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.[9][10]

Objective: To determine if an insect antenna responds to (Z)-tetradec-11-en-1-ol.

Materials:

-

Live insect (e.g., moth)

-

Dissecting microscope and tools

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Ag/AgCl electrodes

-

High-impedance amplifier

-

Data acquisition system

-

Air stimulus controller for delivering odor puffs

-

(Z)-tetradec-11-en-1-ol solution of known concentration

Procedure:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[9]

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with an electrolyte solution.[9][11]

-

Stimulus Delivery: A controlled puff of air carrying a known concentration of (Z)-tetradec-11-en-1-ol is delivered over the antenna.

-

Data Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded by the data acquisition system.[10]

-

Controls: Puffs of clean air (solvent control) are used to establish a baseline response.

Diagram of the Electroantennography (EAG) Workflow:

Caption: Generalized workflow for conducting an electroantennography (EAG) experiment.

Behavioral Assay in a Wind Tunnel

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment that simulates natural conditions.[12][13][14]

Objective: To assess the behavioral response (e.g., upwind flight, source location) of male insects to a plume of (Z)-tetradec-11-en-1-ol.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Live male insects (sexually mature and naive)

-

Pheromone dispenser (e.g., filter paper, rubber septum)

-

Solution of (Z)-tetradec-11-en-1-ol of known concentration

-

Video recording and analysis system

Procedure:

-

Acclimation: Insects are acclimated to the wind tunnel conditions.

-

Pheromone Release: A dispenser treated with a specific dose of (Z)-tetradec-11-en-1-ol is placed at the upwind end of the tunnel.

-

Insect Release: Male insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The insects' flight paths and behaviors (e.g., taking flight, upwind zigzagging flight, landing at the source) are recorded and analyzed.[13][15]

-

Controls: A dispenser with solvent only is used as a negative control.

Insect Olfactory Signaling Pathway

The detection of (Z)-tetradec-11-en-1-ol by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs), leading to a behavioral response. This signaling pathway involves several key protein families.

Diagram of the Insect Pheromone Signaling Pathway:

Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the insect antenna. Within the lymph, it is bound by an Odorant Binding Protein (OBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN). There, the pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) paired with a highly conserved co-receptor (Orco). This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a behavioral response.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. aablocks.com [aablocks.com]

- 3. 34010-15-6 Cas No. | (Z)-Tetradec-11-en-1-ol | Apollo [store.apolloscientific.co.uk]

- 4. (Z)-11-tetradecen-1-ol, 34010-15-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electroantennography - Wikipedia [en.wikipedia.org]

- 10. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 11. m.youtube.com [m.youtube.com]

- 12. ento.psu.edu [ento.psu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Wind tunnel studies of sex pheromone-mediated behavior of the Hessian fly (Diptera: Cecidomyiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ento.psu.edu [ento.psu.edu]

An In-depth Technical Guide to the Physical Characteristics of (E)-tetradec-11-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-tetradec-11-en-1-ol, a long-chain fatty alcohol. The information is curated for professionals in research and development, offering detailed data, experimental protocols for characterization, and a visual representation of the analytical workflow.

Introduction

(E)-tetradec-11-en-1-ol is a member of the class of long-chain fatty alcohols, which are aliphatic alcohols with a chain length of eight or more carbon atoms.[1] These compounds are of significant interest in various fields, including the production of surfactants, as intermediates in organic synthesis, and as pharmaceutical intermediates.[1][2] The physical characteristics of (E)-tetradec-11-en-1-ol are fundamental to its application and are detailed herein.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (E)-tetradec-11-en-1-ol is presented in the table below. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | [2][3][4] |

| Molecular Weight | 212.37 g/mol | [3][4] |

| IUPAC Name | (E)-tetradec-11-en-1-ol | [3][4] |

| CAS Number | 35153-18-5 | [3] |

| Boiling Point | 280.7 ± 8.0 °C at 760 Torr | [2] |

| Density | 0.846 ± 0.06 g/cm³ at 20 °C and 760 Torr | [2] |

| Flash Point | 121.3 ± 5.5 °C | [2][5] |

| Refractive Index | 1.4562 at 20°C and 589.3 nm | [2] |

| Water Solubility | Estimated Log10WS: -4.80 | [6] |

| Octanol/Water Partition Coefficient | Estimated LogP: 4.456 - 5.3 | [4][6] |

| Appearance | Colorless liquid (typical for similar alcohols) | [7] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 11 | [5] |

Experimental Protocols for Characterization

The determination and verification of the physical properties of long-chain alcohols like (E)-tetradec-11-en-1-ol rely on established analytical techniques. The following are detailed methodologies for key experiments.

Gas chromatography is a primary method for assessing the purity and determining the carbon chain length distribution of fatty alcohols.[1][8]

-

Sample Preparation (Derivatization): To increase volatility and improve chromatographic separation, fatty alcohols are often derivatized to their trimethylsilyl (TMS) ethers.[1][9]

-

To a sample of the fatty alcohol, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like N,N-dimethylformamide.[1]

-

Vortex the mixture and heat at 60°C for 30 minutes to ensure complete silylation.[9]

-

The resulting solution can be directly injected into the GC-MS system.[9]

-

-

GC-MS Instrumentation and Conditions:

-

Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent, is suitable for separating fatty alcohol derivatives.[10]

-

Injector: Use a split/splitless injector, typically in split mode with a ratio of 1:60.[10] The injector temperature should be set to approximately 280°C.[1]

-

Carrier Gas: Helium or Hydrogen can be used as the carrier gas.[10][11]

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a final temperature. For example, starting at 210°C and ramping to 260°C at a rate of 6°C/min.[10]

-

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the fragmentation pattern to spectral libraries.[1][12]

-

NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules, including the position of the double bond and the stereochemistry in (E)-tetradec-11-en-1-ol.[13][14]

-

Sample Preparation:

-

Dissolve a small amount of the purified fatty alcohol in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[15]

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.

-

Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) typically appear in the 3.4-4.5 ppm region.[16]

-

The proton of the hydroxyl group (-OH) itself gives a signal that can vary in position (typically 2.0-2.5 ppm) and is often a broad singlet.[16] Its identity can be confirmed by a "D₂O shake," where the addition of deuterium oxide causes the -OH peak to disappear.[16]

-

The olefinic protons of the trans double bond (-CH=CH-) will have a characteristic chemical shift and coupling constant.

-

-

¹³C NMR Spectroscopy:

-

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

The carbon bearing the hydroxyl group will be shifted downfield.

-

The carbons of the double bond will also have distinct chemical shifts, which can help confirm the E/Z stereochemistry.

-

Standard laboratory procedures are used to determine physical constants like boiling and melting points.

-

Boiling Point Determination: The boiling point can be determined using a distillation apparatus at atmospheric pressure or under reduced pressure for high-boiling compounds to prevent decomposition.

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter at a controlled temperature.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a characteristic property of a pure liquid and can be used to assess purity.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the characterization of (E)-tetradec-11-en-1-ol.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 11-Tetradecen-1-ol, (11E)- | C14H28O | CID 1712011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetradec-11-en-1-ol | C14H28O | CID 36657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 11-Tetradecen-1-ol, (E)- (CAS 35153-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. tsfx.edu.au [tsfx.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. agilent.com [agilent.com]

- 11. Z-(13,14-Epoxy)this compound acetate [webbook.nist.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. pure.au.dk [pure.au.dk]

- 14. aocs.org [aocs.org]

- 15. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Isomers of Tetradec-11-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-11-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C₁₄H₂₈O. Its structure, comprising a fourteen-carbon chain with a terminal hydroxyl group and a carbon-carbon double bond at the eleventh position, gives rise to geometric and positional isomers, each with potentially distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the molecular structure, isomers, synthesis, and analytical characterization of this compound, with a focus on providing actionable data and protocols for scientific and research applications.

Molecular Structure and Isomerism

The core structure of this compound consists of a tetradecanol backbone with a single point of unsaturation. The location and configuration of this double bond are the primary sources of isomerism for this molecule.

Geometric Isomers: (E)- and (Z)-tetradec-11-en-1-ol

The presence of the double bond at the C-11 position allows for two geometric isomers: (Z)-tetradec-11-en-1-ol (cis) and (E)-tetradec-11-en-1-ol (trans). The spatial arrangement of the alkyl groups attached to the double-bonded carbons defines these isomers. In the (Z)-isomer, the higher priority groups are on the same side of the double bond, leading to a "bent" molecular shape. In the (E)-isomer, they are on opposite sides, resulting in a more linear structure. This difference in geometry significantly influences their physical properties and biological activity, particularly in their roles as insect pheromones.

Positional Isomers

In addition to geometric isomerism, the double bond can be located at different positions along the fourteen-carbon chain, creating a variety of positional isomers. For example, tetradec-9-en-1-ol and tetradec-12-en-1-ol are positional isomers of this compound. Each positional isomer will also have its own (E) and (Z) geometric isomers. The position of the double bond affects the molecule's overall shape and electronic distribution, leading to variations in physical and spectroscopic properties.

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the available quantitative data for this compound and its selected isomers. Data has been compiled from various sources and should be referenced accordingly.

Table 1: Physical Properties of this compound Isomers

| Property | (Z)-Tetradec-11-en-1-ol | (E)-Tetradec-11-en-1-ol | (Z)-Tetradec-9-en-1-ol |

| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O | C₁₄H₂₈O |

| Molecular Weight ( g/mol ) | 212.37 | 212.37 | 212.37 |

| Boiling Point (°C) | 280.7 (est.) | Not available | 307.14 (est.) @ 760 mmHg[1] |

| Density (g/cm³) | Not available | Not available | Not available |

| Refractive Index | Not available | Not available | Not available |

Note: Estimated values are computationally derived and should be confirmed experimentally.

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Mass Spectrum (m/z) |

| (Z)-Tetradec-11-en-1-ol | Data not fully assigned in available literature. Olefinic protons expected around 5.3-5.4 ppm. | Data not fully assigned in available literature. | Key fragments expected from cleavage at the allylic and homoallylic positions. |

| (E)-Tetradec-11-en-1-ol | Data not fully assigned in available literature. Olefinic protons expected around 5.3-5.4 ppm. | Data not fully assigned in available literature. | Key fragments expected from cleavage at the allylic and homoallylic positions. |

Note: Detailed and assigned NMR data for direct comparison is limited in the public domain. Researchers should perform their own spectral analysis for confirmation.

Experimental Protocols

Synthesis of (Z)-Tetradec-11-en-1-ol via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, making it ideal for preparing the specific geometric isomers of this compound. The synthesis of the (Z)-isomer typically involves the reaction of a non-stabilized ylide with an aldehyde.

General Protocol:

-

Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromoundecane to form the corresponding phosphonium salt, (11-hydroxyundecyl)triphenylphosphonium bromide. The hydroxyl group may need to be protected (e.g., as a silyl ether) prior to this step.

-

Ylide Generation: Treat the phosphonium salt with a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen). This deprotonates the carbon adjacent to the phosphorus, forming the ylide.

-

Wittig Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add propanal. The reaction between the ylide and the aldehyde forms an oxaphosphetane intermediate.

-

Workup and Purification: Allow the reaction to warm to room temperature. The oxaphosphetane will decompose to form the desired (Z)-alkene and triphenylphosphine oxide. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted with a suitable solvent (e.g., diethyl ether or hexane), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the (Z)-tetradec-11-en-1-ol from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed. If a protecting group was used, a deprotection step will be necessary.

Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying the isomers of this compound.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min. The final temperature is held for several minutes to ensure all components elute.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Detection: The separated components are introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analysis: The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the fragment ions.

-

-

Data Analysis: The retention times of the peaks in the chromatogram are used to distinguish between the isomers. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification. The fragmentation patterns of the (E) and (Z) isomers are often very similar, so careful analysis of retention times is crucial for differentiation.

Mandatory Visualizations

Caption: Isomeric relationships of this compound.

Caption: Workflow for the synthesis of (Z)-tetradec-11-en-1-ol.

References

The Elusive Presence of Tetradec-11-en-1-ol in the Plant Kingdom: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of tetradec-11-en-1-ol in plants. While this specific long-chain unsaturated alcohol is a well-documented semiochemical in the insect world, its presence within the plant kingdom remains largely unconfirmed in publicly accessible scientific literature. This document synthesizes the available information on closely related C14 unsaturated alcohols and their derivatives found in plants, providing a framework for future research. It details the standard experimental protocols for the extraction, identification, and quantification of such compounds from plant matrices, and outlines the probable biosynthetic pathways. This guide serves as a resource for researchers investigating plant-derived semiochemicals and natural product chemistry.

Introduction

This compound is a C14 unsaturated fatty alcohol. In the realm of chemical ecology, it and its isomers, such as (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, are primarily recognized as components of insect pheromones, playing a crucial role in the chemical communication of various species, notably the European corn borer (Ostrinia nubilalis). The biosynthesis of these compounds in insects is a subject of extensive research. However, their endogenous production and storage in plants are not well-established.

This guide addresses the significant gap in the literature regarding the natural occurrence of this compound in plants. While direct evidence is scarce, the presence of structurally similar compounds in plant volatile profiles suggests that the biosynthetic machinery for producing such molecules may exist. This document provides a comprehensive overview of related compounds that have been identified in plants, the methodologies to investigate their presence, and the likely biochemical pathways involved in their synthesis.

Natural Occurrence of this compound and Related Compounds in Plants

A thorough review of scientific databases and literature reveals a lack of direct evidence for the presence of this compound in plants. However, analyses of plant volatile organic compounds (VOCs) and methanolic extracts have identified other C14 unsaturated alcohols and their derivatives. These findings suggest that the building blocks and enzymatic pathways for the synthesis of this compound could be present in certain plant species.

One notable example is the identification of 7-Methyl-Z-tetradecen-1-ol acetate in the methanolic extract of Mentha viridis. While not the exact isomer of interest, this discovery underscores the potential for plants to produce a variety of C14 unsaturated alcohols.

Table 1: Quantitative Data on C14 Unsaturated Alcohols and Acetates in Plants

| Compound | Plant Species | Plant Part | Concentration/Emission Rate | Reference |

| 7-Methyl-Z-tetradecen-1-ol acetate | Mentha viridis | Leaves | Not specified (identified in extract) | [1] |

| (E)-11-Tetradecen-1-ol acetate | Not reported in plants; found in the insect Platynota stultana | - | - | [2] |

Note: The table highlights the limited quantitative data available for these specific compounds in plants.

Experimental Protocols

The investigation of long-chain unsaturated alcohols in plants requires sensitive and specific analytical techniques. The following protocols are standard methodologies for the collection, extraction, identification, and quantification of these volatile and semi-volatile compounds.

Collection of Plant Volatiles

Dynamic Headspace Collection: This is a common method for trapping volatile compounds emitted by living plants.

-

Enclosure: A single leaf, a branch, or the entire plant is enclosed in a volatile-free container, such as a glass chamber or a polyacetate bag.

-

Airflow: Purified, hydrocarbon-free air is pushed through the enclosure at a controlled flow rate.

-

Trapping: The air exiting the enclosure is pulled through an adsorbent trap containing materials like Porapak Q, Tenax TA, or activated charcoal to capture the volatile compounds.

-

Elution: The trapped compounds are then eluted from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane) for analysis.

Extraction of Semiochemicals

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from the headspace above a plant sample.

-

Sample Preparation: A known weight of the plant material (e.g., leaves, flowers) is placed in a sealed vial.

-

Equilibration: The vial is gently heated to a specific temperature (e.g., 40-60°C) for a defined period to allow the volatile compounds to partition into the headspace.

-

Extraction: A SPME fiber coated with a specific stationary phase (e.g., PDMS/DVB) is exposed to the headspace for a set time to adsorb the analytes.

-

Desorption: The fiber is then retracted and directly inserted into the heated injection port of a gas chromatograph for thermal desorption and analysis.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile and semi-volatile compounds.

-

Separation: The desorbed or injected sample is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is compared to spectral libraries (e.g., NIST, Wiley) for identification.

-

Quantification: For quantitative analysis, a known amount of an internal or external standard is added to the sample. The peak area of the target analyte is compared to the peak area of the standard to determine its concentration.

Biosynthesis of this compound in Plants

The biosynthesis of long-chain unsaturated alcohols in plants is believed to originate from the fatty acid synthesis (FAS) pathway. While the specific pathway for this compound is not elucidated, a putative pathway can be proposed based on the known biosynthesis of other long-chain fatty alcohols.

The process begins in the plastid with the de novo synthesis of C16 and C18 fatty acids. These are then elongated in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE). The introduction of a double bond at the ∆11 position would likely be catalyzed by a specific desaturase enzyme. Finally, the carboxyl group of the resulting fatty acid is reduced to an alcohol by a fatty acyl-CoA reductase (FAR).

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question for the scientific community. While its role as an insect semiochemical is well-established, its presence in the plant kingdom is yet to be definitively proven. The identification of related C14 unsaturated alcohols in certain plant species provides a compelling reason to continue the search.

Future research should focus on broad-spectrum screening of plant volatiles from a diverse range of species, particularly those known to be hosts for insects that utilize tetradecenol isomers as pheromones. The application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), could provide the necessary sensitivity and resolution to detect trace amounts of these compounds. Furthermore, transcriptomic and genomic analyses of candidate plant species could help identify the genes encoding the necessary desaturases and fatty acyl-CoA reductases for the biosynthesis of this compound.

Uncovering a plant-based source for this important semiochemical could have significant implications for pest management strategies, potentially leading to the development of novel, sustainable attractants or repellents. This technical guide provides the foundational knowledge and methodological framework to embark on this exciting area of research.

References

Tetradec-11-en-1-ol: A Technical Guide to its Role as an Insect Sex Pheromone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradec-11-en-1-ol is a long-chain fatty alcohol that functions as a critical component of the sex pheromone blend in numerous insect species, primarily within the order Lepidoptera. This technical guide provides a comprehensive overview of its chemical properties, biosynthesis, mode of action, and its application in pest management strategies. Detailed experimental protocols for its synthesis, electrophysiological analysis, and behavioral assays are presented, alongside quantitative data to support its role as a semiochemical. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of insect pheromones.

Introduction

Chemical communication is a cornerstone of insect behavior, with sex pheromones playing a pivotal role in mate recognition and reproductive success. This compound, a C14 alcohol, is a frequently encountered component in the sex pheromone blends of various moth species. It exists as two geometric isomers, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, the ratio of which is often critical for species-specific attraction. Understanding the intricacies of this pheromone, from its molecular synthesis to its perception by the insect's sensory apparatus, is fundamental for the development of effective and environmentally benign pest control methods.

Chemical Properties

This compound is a monounsaturated fatty alcohol with the molecular formula C₁₄H₂₈O. The location of the double bond at the 11th carbon position and its stereochemistry (Z or E) are crucial for its biological activity.

| Property | (Z)-11-tetradecen-1-ol | (E)-11-tetradecen-1-ol |

| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O |

| Molecular Weight | 212.38 g/mol | 212.38 g/mol |

| CAS Number | 34010-15-6 | 35153-18-5 |

| Appearance | Colorless oil | Colorless oil |

| Boiling Point | ~280.7 °C at 760 mmHg | Not readily available |

| Refractive Index | ~1.457 | Not readily available |

Biosynthesis of this compound

The biosynthesis of Type I insect sex pheromones, including tetradecen-1-ol, is a modified fatty acid synthesis pathway that primarily occurs in the pheromone glands of female insects. The process is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][2][3][4][5]

The general pathway involves:

-

De novo fatty acid synthesis: Acetyl-CoA is converted to palmitic acid (C16) or stearic acid (C18) by fatty acid synthase (FAS).

-

Desaturation: A specific desaturase enzyme introduces a double bond at the ∆11 position of the fatty acyl-CoA precursor.

-

Chain shortening (optional): For pheromones with shorter carbon chains, a controlled β-oxidation process removes two-carbon units.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group to an alcohol, forming tetradecen-1-ol.

-

Esterification (optional): An acetyltransferase can esterify the alcohol to produce the corresponding acetate ester, a common variant in many pheromone blends.

Olfactory Signaling Pathway

The perception of tetradecen-1-ol by a male insect involves a complex signal transduction cascade within the olfactory sensory neurons (OSNs) located in the antennae.

-

Binding: The hydrophobic pheromone molecule is solubilized and transported across the aqueous sensillum lymph by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN. This interaction is facilitated by the Sensory Neuron Membrane Protein (SNMP).

-

Signal Transduction: The activated OR, which forms a heterodimeric ion channel with the obligatory co-receptor (Orco), opens, leading to an influx of cations and depolarization of the neuron. This can also involve a G-protein coupled second messenger system.

-

Signal Processing: The resulting action potential travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed in specific glomeruli before being relayed to higher brain centers, ultimately leading to a behavioral response.

Experimental Protocols

Synthesis of (Z)-11-tetradecen-1-ol

A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.[6]

Materials:

-

11-Bromoundecan-1-ol

-

Triphenylphosphine (PPh₃)

-

n-Butyllithium (n-BuLi) in hexane

-

Propanal

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Phosphonium Salt Formation: A solution of 11-bromoundecan-1-ol and a slight molar excess of PPh₃ in a suitable solvent (e.g., acetonitrile) is refluxed for 24-48 hours. The resulting phosphonium salt is precipitated, filtered, and dried.

-

Ylide Generation: The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C. A solution of n-BuLi (2.2 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for several hours to form the ylide.

-

Wittig Reaction: The reaction mixture is cooled again to -78 °C, and a solution of propanal in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (Z)-11-tetradecen-1-ol.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify biologically active compounds in a complex mixture by using an insect's antenna as a detector.[7][8][9][10][11]

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

EAD system (micromanipulators, electrodes, amplifier)

-

Effluent splitter to direct the GC column outflow to both the FID and the antenna

Procedure:

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two glass capillary electrodes filled with a saline solution.

-

GC Analysis: A sample containing the pheromone (e.g., a gland extract or a synthetic blend) is injected into the GC. A nonpolar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to separate the components of the mixture.

-

EAD Recording: As compounds elute from the GC column, they are split between the FID and a stream of humidified air directed over the antenna. The electrical response of the antenna (depolarization) to active compounds is amplified and recorded simultaneously with the FID signal.

-

Data Analysis: Peaks in the EAD chromatogram that correspond to peaks in the FID chromatogram indicate compounds that are perceived by the insect's antenna.

Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.[12][13][14][15][16]

Apparatus:

-

Wind tunnel with controlled airflow, temperature, humidity, and light conditions.

-

Pheromone dispenser (e.g., a rubber septum)

-

Video recording equipment

Procedure:

-

Acclimation: Male moths are acclimated to the conditions of the wind tunnel for a set period before the experiment.

-

Pheromone Source: A dispenser loaded with a specific amount and blend of tetradecen-1-ol is placed at the upwind end of the tunnel.

-

Insect Release: Moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moth is recorded and scored for a series of responses, such as taking flight, upwind flight, zigzagging flight, and contact with the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments.

Quantitative Data

The biological activity of tetradecen-1-ol and its derivatives is highly dependent on the specific insect species, the isomeric ratio, and the dose. The following tables provide representative data for the European corn borer, Ostrinia nubilalis, which utilizes a blend of (Z)- and (E)-11-tetradecenyl acetate.

Table 1: Electroantennogram (EAG) Responses of Male Ostrinia nubilalis to Isomers of 11-Tetradecenyl Acetate

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |

| (Z)-11-tetradecenyl acetate | 10 | 1.2 ± 0.1 |

| (E)-11-tetradecenyl acetate | 10 | 0.5 ± 0.05 |

| Control (Hexane) | - | 0.1 ± 0.02 |

Table 2: Field Trap Captures of Male Ostrinia nubilalis with Different Pheromone Blends

| Lure Composition (Z:E ratio of 11-tetradecenyl acetate) | Lure Dosage (µg) | Mean Number of Moths Captured per Trap per Week ± SE |

| 99:1 | 10 | 55 ± 6 |

| 97:3 | 10 | 78 ± 8 |

| 95:5 | 10 | 42 ± 5 |

| 3:97 (E-strain) | 10 | 2 ± 1 |

| Unbaited Control | - | 0.5 ± 0.2 |

Data are hypothetical and illustrative of typical results. Actual values can vary based on experimental conditions and geographic location of the insect population.[17][18][19]

Conclusion

This compound is a key semiochemical that mediates the reproductive behavior of a wide range of insect species. A thorough understanding of its chemical properties, biosynthesis, and the mechanisms of its perception is essential for leveraging this compound in sustainable agriculture and pest management. The detailed protocols and data presented in this guide provide a foundation for further research and development in this field. Future work should focus on elucidating the precise enzymatic machinery involved in the biosynthesis of diverse pheromone blends and on the development of novel agonists and antagonists for the targeted manipulation of insect behavior.

References

- 1. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Insects -Korean journal of applied entomology | Korea Science [koreascience.kr]

- 5. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 10. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 11. Identification of the Sex Pheromone of the Asparagus Moth, Parahypopta Caestrum (Lepidoptera, Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchtrend.net [researchtrend.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. ento.psu.edu [ento.psu.edu]

- 16. ento.psu.edu [ento.psu.edu]

- 17. Pheromone trap monitoring of Z-strain European corn borer (Lepidoptera: Pyralidae): optimum pheromone blend, comparison with blacklight traps, and trap number requirements [agris.fao.org]

- 18. researchgate.net [researchgate.net]

- 19. Trap catch of the European corn borer, Ostrinia nubilalis, in pheromone traps in Sweden 2013-2022 [researchdata.se]

Biological Activity of Tetradec-11-en-1-ol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradec-11-en-1-ol and its derivatives are crucial semiochemicals in the life cycle of numerous insect species, primarily acting as sex pheromones. The biological activity of these compounds is highly dependent on their stereochemistry, including both geometric isomerism (Z/E) and, potentially, enantiomerism (R/S). While the roles of geometric isomers of this compound are well-documented in species such as the European Corn Borer (Ostrinia nubilalis) and the Currant Bud Moth (Euhyponomeutoides albithoracellus), a comprehensive understanding of the differential biological activities of the (R)- and (S)-enantiomers of this compound remains a significant area for further research. This guide synthesizes the current knowledge on the biological activity of this compound, provides detailed experimental protocols for its study, and outlines the underlying principles of chiral recognition in insect olfaction.

Introduction: Chirality in Insect Communication

Chemical communication is a cornerstone of insect behavior, governing processes from mating to foraging. Pheromones, as chemical signals between individuals of the same species, are often characterized by a high degree of specificity. This specificity is frequently derived from the precise stereochemistry of the molecule. While geometric isomerism is a well-established determinant of pheromone activity, the chirality of a molecule, arising from the presence of one or more stereocenters, can also play a critical role. Insects have demonstrated the ability to discriminate between enantiomers, where one enantiomer may be highly active, while the other is inactive or even inhibitory. This enantioselective perception is a testament to the finely tuned nature of insect olfactory systems.

Biological Activity of this compound Geometric Isomers

The primary focus of research on this compound has been on its (Z) and (E) geometric isomers and their corresponding acetates. These compounds are key sex pheromone components for several lepidopteran species.

In Ostrinia nubilalis (European Corn Borer)

The European Corn Borer utilizes a blend of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate as its primary sex pheromone. The ratio of these two isomers is critical for attracting males and varies between different populations (or "pheromone strains") of this species. While the acetates are the main components, the corresponding alcohols, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, can also be present in the pheromone blend and modulate the behavioral response.

In Euhyponomeutoides albithoracellus (Currant Bud Moth)

Recent studies have identified (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as the major sex pheromone components of the Currant Bud Moth. Field tests have shown strong attraction of males to a 1:1 blend of these acetates.[1] Interestingly, the addition of the corresponding alcohols, (E)-11-tetradecen-1-ol and (Z)-11-tetradecen-1-ol, to the acetate blend significantly reduced trap catches, indicating an inhibitory or repellent effect.[1]

Quantitative Data on Geometric Isomer Activity

The following table summarizes the known effects of the geometric isomers of this compound and its acetate on specific insect species. It is important to note that specific quantitative data on the differential activity of the (R)- and (S)-enantiomers of this compound is not currently available in the reviewed scientific literature.

| Species | Compound | Ratio (Z:E) | Observed Effect |

| Ostrinia nubilalis | (Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate | Varies by strain (e.g., 97:3 or 3:97) | Male attraction |

| Choristoneura rosaceana | (Z)-11-Tetradecen-1-ol | - | Component of sex pheromone blend |

| Euhyponomeutoides albithoracellus | (E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate | 1:1 | Strong male attraction[1] |

| Euhyponomeutoides albithoracellus | (E)-11-Tetradecen-1-ol & (Z)-11-Tetradecen-1-ol | - | Addition to acetate blend reduces male attraction[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of insect pheromones. These protocols are generalized and would need to be adapted for the specific insect species and compounds being tested.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to a volatile stimulus.

Methodology:

-

Antenna Preparation: An adult insect is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.

-

Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode is at the basal end.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., an enantiomer of this compound) is injected into the airstream for a defined period (e.g., 0.5 seconds).

-

Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.

-

Controls: A solvent blank and a standard compound known to elicit a response are used as controls.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture (e.g., a pheromone gland extract) are biologically active.

Methodology:

-

GC Separation: The sample is injected into a gas chromatograph, which separates the individual components.

-

Effluent Splitting: The effluent from the GC column is split into two equal streams.

-

Parallel Detection: One stream is directed to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other is passed over an insect antenna prepared for EAG recording.

-

Data Correlation: The signals from the FID and the EAG are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to EAG responses indicate the retention times of biologically active compounds.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment that simulates natural conditions.

Methodology:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A plume of the test compound is generated from a source (e.g., a filter paper loaded with a specific enantiomer) at the upwind end of the tunnel.

-

Insect Acclimation: Insects are placed in the downwind end of the tunnel and allowed to acclimate.

-

Behavioral Observation: The behavior of the insects in response to the pheromone plume is recorded. Key behaviors to quantify include:

-

Activation: Percentage of insects that initiate movement.

-

Upwind flight: Percentage of activated insects that fly upwind towards the source.

-

Source contact: Percentage of upwind flyers that land on or near the source.

-

-

Data Analysis: The percentages for each behavioral step are calculated and compared between different treatments (e.g., individual enantiomers, racemic mixture, and control).

Visualizations

Generalized Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pheromone Bioassay

Caption: Experimental workflow for assessing enantiomer bioactivity.

Knowledge Gaps and Future Directions

The study of this compound has provided valuable insights into the chemical ecology of several insect pests. However, a significant knowledge gap exists regarding the biological activity of its individual enantiomers. The current body of literature focuses almost exclusively on the role of (Z) and (E) geometric isomers.

Future research should prioritize the following:

-

Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of enantiomerically pure (R)- and (S)-tetradec-11-en-1-ol.

-

Comparative Bioassays: Conducting detailed electrophysiological and behavioral studies to compare the activity of the individual enantiomers and the racemic mixture in relevant insect species.

-

Receptor-Level Investigations: Utilizing techniques such as in-situ hybridization and single-sensillum recording to identify the specific olfactory receptors involved in the perception of these enantiomers.

-

Field Studies: Validating laboratory findings through field trapping experiments to determine the ecological significance of enantiomeric composition.

A deeper understanding of the enantiomer-specific biological activity of this compound will not only advance our fundamental knowledge of insect chemical communication but also has the potential to lead to the development of more specific and effective pest management strategies.

References

Unveiling the Precursor: A Technical Guide to Tetradec-11-en-1-ol in Ostrinia nubilalis

A deep dive into the discovery, biosynthesis, and analytical methodologies surrounding the pivotal pheromone precursor, tetradec-11-en-1-ol, in the European Corn Borer.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role and discovery of this compound in the chemical communication system of the European Corn Borer, Ostrinia nubilalis. While the primary sex pheromone components are the acetate esters, (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, their direct precursor, this compound, is a critical intermediate in the biosynthetic pathway. This document details the experimental protocols for its identification, the enzymatic processes of its formation, and the quantitative data associated with the pheromone blend.

Discovery and Identification

The initial identification of the sex pheromone of Ostrinia nubilalis in the early 1970s focused on the behaviorally active acetate esters. However, the presence of the corresponding alcohol, this compound, as a direct precursor was inferred from the biosynthetic pathway common to many lepidopteran species. Subsequent detailed analyses of pheromone gland extracts have confirmed the presence of this alcohol.

The primary analytical approach for identifying and quantifying this compound and its acetate derivatives in the pheromone glands of O. nubilalis involves gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD).

Experimental Protocols

Pheromone Gland Extraction and Analysis:

A solid-sample injection technique is often employed for the analysis of pheromone glands, which avoids solvent extraction.[1]

-

Gland Dissection: The terminal abdominal segments (VIII and IX) of a calling female moth are excised.

-

Sample Preparation: The intersegmental membrane containing the pheromone gland is encapsulated in a thin-walled glass capillary tube.

-

Gas Chromatography (GC): The capillary tube is crushed in the heated injector port of the gas chromatograph, releasing the volatile compounds directly onto the column.

-

Column: A non-polar or moderately polar capillary column (e.g., SP-2340 or SE-52) is typically used.[1]

-

Temperature Program: A programmed temperature gradient is used to separate the compounds, for example, starting at 60°C and increasing to 195°C at a rate of 4°C/min.[1]

-

Carrier Gas: Nitrogen or helium is used as the carrier gas.[1]

-

-

Mass Spectrometry (MS): The eluting compounds are ionized and fragmented, and the resulting mass spectra are compared to those of authentic standards for positive identification.[1]

-

Electroantennographic Detection (EAD): To identify biologically active compounds, the GC effluent is split. One portion goes to the standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over an isolated male moth antenna. Electrical signals from the antenna in response to active compounds are recorded, pinpointing the retention times of pheromone components.[1]

Biosynthesis of this compound

This compound is synthesized in the pheromone gland of female O. nubilalis through a series of enzymatic reactions starting from acetyl-CoA. The key steps involve fatty acid synthesis, desaturation, and reduction. The regulation of this pathway is crucial for producing the species- and race-specific pheromone blend.

The biosynthesis of the final acetate pheromone begins with palmitic acid, which undergoes chain-shortening to produce myristate.[2] A Δ11-desaturase then introduces a double bond to create (Z)-11-tetradecenoyl and (E)-11-tetradecenoyl precursors.[2] These precursors are then reduced to the corresponding fatty alcohols, (Z)-11-tetradecen-1-ol and (E)-11-tetradecen-1-ol, and subsequently acetylated.[2]

The Role of Fatty-Acyl Reductase (pgFAR)

A pivotal enzyme in this pathway is a fatty-acyl reductase (pgFAR), which is responsible for the reduction of the fatty-acyl precursors to their corresponding alcohols.[2] Allelic variation in the gene encoding this enzyme is a key determinant of the final Z/E ratio of the pheromone blend in the two distinct pheromone races of O. nubilalis (Z-strain and E-strain).[2]

Regulation by Pheromone Biosynthesis Activating Neuropeptide (PBAN)

The entire process of pheromone biosynthesis is under the control of a neuropeptide known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is released from the subesophageal ganglion and acts on the pheromone gland cells to stimulate the production of the pheromone. Studies have shown that PBAN specifically upregulates the reduction of fatty acid pheromone precursors to alcohols.[3]

Quantitative Data

The quantitative analysis of the pheromone components in O. nubilalis has primarily focused on the final acetate products due to their behavioral activity. The ratio of the Z and E isomers of 11-tetradecenyl acetate is a key factor in the reproductive isolation of the two pheromone races.

| Pheromone Race | (Z)-11-tetradecenyl acetate | (E)-11-tetradecenyl acetate | Total Pheromone Titer (per female) | Reference |

| Z-strain | ~97-99.5% | ~0.5-3% | 3-5 ng | [1][2] |

| E-strain | ~1-4% | ~96-99% | Not specified in snippets | [2] |

While specific quantitative data for this compound is not as readily available in the reviewed literature, its concentration in the pheromone gland is expected to be transient and lower than that of the final acetate products, as it is an intermediate in the biosynthetic pathway. The ratio of the Z and E isomers of the alcohol produced by the pgFAR enzyme directly corresponds to the ratio of the final acetate pheromone components.[2]

Conclusion

This compound is a crucial, albeit transient, intermediate in the biosynthesis of the sex pheromone of Ostrinia nubilalis. Its formation, catalyzed by the fatty-acyl reductase enzyme, is a key regulatory step that determines the final isomeric ratio of the behaviorally active acetate pheromones. Understanding the biosynthesis and regulation of this alcohol is essential for developing novel and species-specific pest management strategies targeting the chemical communication of this significant agricultural pest. Further research into the precise quantification of this compound within the pheromone gland could provide deeper insights into the kinetics of the pheromone biosynthetic pathway.

References

In-Depth Technical Guide to cis-11-Tetradecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-11-Tetradecen-1-ol, a significant long-chain fatty alcohol renowned for its role as an insect sex pheromone. The document details its chemical and physical properties, outlines a standard synthesis methodology, and explores its primary applications, particularly in pest management. Furthermore, it delves into the biological signaling pathways initiated by this molecule in insects. This guide is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and those exploring novel pest control strategies. While direct applications in human drug development are not established, the principles of its synthesis and biological activity may offer insights for related fields.

Chemical and Physical Properties

cis-11-Tetradecen-1-ol, with the CAS number 34010-15-6 , is a C14 unsaturated alcohol.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Properties of cis-11-Tetradecen-1-ol

| Property | Value | Reference |

| CAS Number | 34010-15-6 | [1][2] |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.37 g/mol | [1][3] |

| IUPAC Name | (Z)-tetradec-11-en-1-ol | [1] |

| Synonyms | (11Z)-11-Tetradecen-1-ol, Z-11-Tetradecenol | [1] |

Table 2: Physical Properties of cis-11-Tetradecen-1-ol

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Boiling Point | 280.7 ± 8.0 °C at 760 mmHg | |

| Density | 0.846 ± 0.06 g/cm³ | |

| Refractive Index | n20/D 1.457 | |

| Flash Point | 144 °F | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of cis-11-Tetradecen-1-ol via Wittig Reaction

The Wittig reaction is a widely employed and reliable method for the synthesis of alkenes from aldehydes or ketones.[4][5][6][7][8][9] This reaction is particularly advantageous for creating the cis-double bond found in cis-11-Tetradecen-1-ol with a high degree of stereoselectivity.

General Reaction Scheme

The synthesis involves the reaction of a phosphonium ylide with an aldehyde. For cis-11-Tetradecen-1-ol, this would typically involve the reaction of the ylide derived from a propyltriphenylphosphonium salt with 11-hydroxyundecanal.

Experimental Protocol (Representative)

Materials:

-

Propyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in THF)

-

11-Hydroxyundecanal

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of n-butyllithium dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve 11-hydroxyundecanal in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alcohol and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure cis-11-Tetradecen-1-ol.

-

Visualization of the Wittig Reaction Workflow

Caption: Workflow for the synthesis of cis-11-Tetradecen-1-ol via the Wittig reaction.

Applications

The primary and most extensively studied application of cis-11-Tetradecen-1-ol is in the field of chemical ecology, specifically as a component of the sex pheromone of several lepidopteran species.

Insect Pest Management

cis-11-Tetradecen-1-ol is a key component of the sex pheromone of the European Corn Borer (Ostrinia nubilalis), a significant agricultural pest.[4][5][10] Its applications in pest management include:

-

Monitoring: Traps baited with synthetic cis-11-Tetradecen-1-ol are used to monitor the population dynamics of pest insects, allowing for more precise timing of insecticide applications.

-

Mating Disruption: Dispersing a high concentration of the synthetic pheromone in an agricultural field can confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population.

Relevance to Drug Development

Currently, there is no direct application of cis-11-Tetradecen-1-ol in human drug development. Its biological activity is highly specific to insect olfactory systems. However, the study of pheromone biosynthesis and receptor interaction in insects can provide valuable insights into:

-

Receptor-Ligand Interactions: Understanding the high specificity and affinity of pheromone receptors can inform the design of novel, highly targeted therapeutic agents.

-

Biosynthesis Pathways: The enzymatic pathways responsible for pheromone production in insects could serve as models for the development of biocatalytic processes for the synthesis of complex organic molecules.

Biological Signaling Pathway

In insects, the detection of pheromones like cis-11-Tetradecen-1-ol is a sophisticated process that occurs in specialized olfactory sensory neurons located in the antennae.

The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of a sensory neuron is the initial step in the signaling cascade.[11][12][13] In the case of the European Corn Borer, specific ORs have been identified that respond to cis-11-Tetradecen-1-ol and its acetate ester.[4] This binding event is thought to induce a conformational change in the receptor complex, which is typically a heterodimer of a specific OR and a highly conserved co-receptor (Orco).[12] This conformational change leads to the opening of an ion channel, resulting in the influx of cations and the depolarization of the neuronal membrane.[11][12] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[4]

The signal transduction can be further modulated by other proteins, such as pheromone-binding proteins (PBPs) in the sensillar lymph, which are thought to solubilize and transport the hydrophobic pheromone molecules to the receptors.[5]

Visualization of the Pheromone Signaling Pathway

Caption: Olfactory signaling pathway for cis-11-Tetradecen-1-ol in insects.

References

- 1. cis-11-Tetradecen-1-ol [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemeo.com [chemeo.com]

- 4. Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. slunik.slu.se [slunik.slu.se]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Pheromone antagonism in the European corn borer moth Ostrinia nubilalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Tetradec-11-en-1-ol

This guide provides a comprehensive overview of the geometric isomers of tetradec-11-en-1-ol, namely (E)-tetradec-11-en-1-ol and (Z)-tetradec-11-en-1-ol. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on their nomenclature, physicochemical properties, synthesis, and biological significance.

Introduction and Nomenclature

This compound is a long-chain fatty alcohol containing a carbon-carbon double bond at the 11th position. The presence of this double bond gives rise to two geometric isomers, distinguished by the spatial arrangement of the substituents around the double bond. These isomers are designated using the (E/Z) notation as per the Cahn-Ingold-Prelog (CIP) priority rules.

-

(E)-tetradec-11-en-1-ol : The 'E' stands for entgegen, the German word for "opposite". In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-tetradec-11-en-1-ol : The 'Z' stands for zusammen, the German word for "together". In this isomer, the higher priority groups on each carbon of the double bond are on the same side. This isomer is also known as cis-11-Tetradecen-1-ol.[1]

Physicochemical Properties

The geometric isomerism of this compound influences its physical and chemical properties. A summary of key quantitative data for both isomers is presented in the table below.

| Property | (E)-tetradec-11-en-1-ol | (Z)-tetradec-11-en-1-ol |

| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O |

| Molecular Weight | 212.37 g/mol [1][2] | 212.3715 g/mol [1] |

| IUPAC Name | (E)-tetradec-11-en-1-ol[2] | (Z)-tetradec-11-en-1-ol[1] |

| CAS Number | 35153-18-5[2] | 34010-15-6[1] |

| Boiling Point (est.) | Not available | 280.71 °C @ 760.00 mm Hg |

| Vapor Pressure (est.) | Not available | 0.000060 mmHg @ 25.00 °C |

| Flash Point (est.) | Not available | 250.00 °F. TCC ( 121.30 °C. ) |

| logP (o/w) (est.) | 5.3 | 5.670 |

| Appearance (est.) | Not available | Colorless to pale yellow clear liquid |

| Solubility in water (est.) | Not available | 2.282 mg/L @ 25 °C |

Data for the (Z)-isomer is estimated and sourced from "The Good Scents Company." Data for the (E)-isomer is from PubChem.

Synthesis and Experimental Protocols

The Wittig reaction is a widely employed and versatile method for the stereoselective synthesis of alkenes, including the isomers of this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide.

General Principle of the Wittig Reaction

The reaction proceeds via a betaine intermediate, which then collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide. The geometry of the resulting alkene is influenced by the stability of the phosphorus ylide.

-

Unstabilized ylides (e.g., those with alkyl substituents) typically lead to the formation of (Z)-alkenes.

-

Stabilized ylides (e.g., those with electron-withdrawing groups) generally favor the formation of (E)-alkenes.

-

Semi-stabilized ylides (e.g., with phenyl substituents) often result in a mixture of (E) and (Z)-alkenes.

Synthesis of (Z)-tetradec-11-en-1-ol

A common route for the synthesis of (Z)-tetradec-11-en-1-ol involves the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For instance, the reaction of the ylide derived from (10-hydroxydecyl)triphenylphosphonium bromide with butyraldehyde would yield the desired (Z)-isomer, as the ylide is unstabilized.

Experimental Protocol Outline:

-

Ylide Preparation: (10-hydroxydecyl)triphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding phosphorus ylide.

-

Wittig Reaction: The freshly prepared ylide is then reacted with butyraldehyde at low temperatures. The reaction mixture is gradually warmed to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure (Z)-tetradec-11-en-1-ol.

Synthesis of (E)-tetradec-11-en-1-ol

The synthesis of the (E)-isomer can be achieved using a modified Wittig reaction, such as the Schlosser modification, which favors the formation of E-alkenes. Alternatively, other synthetic methods like the Julia olefination or metathesis reactions can be employed for the stereoselective synthesis of (E)-alkenes.

Biological Activity and Signaling Pathways

The isomers of this compound are notable for their roles as insect sex pheromones. Pheromones are chemical signals that trigger a natural response in another member of the same species.

(Z)-tetradec-11-en-1-ol and its acetate derivative are components of the sex pheromone of several moth species, including the European corn borer (Ostrinia nubilalis). These compounds are released by the female to attract males for mating. The specific blend and ratio of different pheromone components are often crucial for species-specific recognition.

The detection of these pheromones by male moths occurs via specialized olfactory sensory neurons located in their antennae. The binding of the pheromone molecule to a specific receptor protein on the surface of these neurons initiates a signal transduction cascade. While the precise details of the signaling pathway can vary between species, it generally involves the generation of an electrical signal (action potential) that is transmitted to the brain, leading to a behavioral response, such as upwind flight towards the pheromone source. The stereochemistry of the pheromone molecule is critical for its biological activity, as the receptor proteins are highly specific to the shape of the ligand.

Visualizations

Isomeric Structures

Caption: Geometric isomers of this compound.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound isomers.

References

The Making of a Moth's Allure: A Technical Guide to the Biosynthesis of Tetradec-11-en-1-ol

A deep dive into the enzymatic cascade responsible for producing a key insect pheromone component, providing insights for researchers in chemical ecology and drug development.

The intricate world of insect communication is largely orchestrated by a silent language of chemical cues known as pheromones. Among these, (Z)-11-tetradecen-1-ol, a C14 unsaturated alcohol, serves as a crucial sex pheromone component for numerous moth species, including the European corn borer (Ostrinia nubilalis) and the red-banded leafroller (Argyrotaenia velutinana). Understanding the precise biosynthetic pathway of this molecule is paramount for developing novel and species-specific pest management strategies. This technical guide elucidates the core enzymatic steps, presents key quantitative data, and details the experimental protocols used to unravel this fascinating biological process.

The Core Biosynthetic Pathway: From Common Fatty Acid to Potent Pheromone

The biosynthesis of tetradec-11-en-1-ol in insects is a specialized branch of fatty acid metabolism, primarily occurring in the pheromone glands of female moths. The pathway elegantly modifies a common saturated fatty acid through a series of enzymatic reactions to produce the final, biologically active molecule. The process can be summarized in two principal steps:

-